molecular formula C12H22O2 B13742955 2,2,4-Trimethylpentenyl 2-methylpropanoate CAS No. 37822-74-5

2,2,4-Trimethylpentenyl 2-methylpropanoate

Cat. No.: B13742955
CAS No.: 37822-74-5
M. Wt: 198.30 g/mol
InChI Key: SVFCYIJQNSHBGU-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentenyl 2-methylpropanoate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37822-74-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,2,4-trimethylpent-3-enyl 2-methylpropanoate

InChI

InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3

InChI Key

SVFCYIJQNSHBGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC(C)(C)C=C(C)C

Origin of Product

United States

Contextualization Within Branched Ester Chemistry

Branched esters, as a class, are distinguished from their linear counterparts by the presence of alkyl side chains, which profoundly influence their physical and chemical behaviors. The structure of 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409), with its bulky trimethylpentenyl group derived from the alcohol and an isobutyrate group from the carboxylic acid, exemplifies the concept of steric hindrance. wikipedia.org This steric crowding around the ester linkage is a defining feature that impacts its synthesis, stability, and reactivity. wikipedia.orgnih.gov

Generally, the branching in esters is known to confer properties such as enhanced thermal stability, improved low-temperature performance (lower pour points), and altered viscosity, which are highly valued in applications like synthetic lubricants and plasticizers. srce.hr The presence of a double bond within the pentenyl group of 2,2,4-trimethylpentenyl 2-methylpropanoate adds a further dimension of reactivity, making it a target for reactions like hydrogenation. vulcanchem.com

The synthesis of such sterically hindered esters often requires specialized methods to overcome the slow reaction rates associated with traditional acid-catalyzed esterification. researchgate.netresearchgate.net While historical syntheses relied on conventional techniques with optimizations like water removal, modern approaches are exploring enzymatic and heterogeneous catalysis to improve efficiency and reduce side reactions. vulcanchem.com

Academic Significance and Research Trajectory

The systematic IUPAC name for the compound is 2,2,4-trimethylpent-3-enyl 2-methylpropanoate (B1197409). vulcanchem.com It is also known by synonyms such as 2,2,4-trimethylpent-3-enyl isobutyrate. vulcanchem.com Research interest in 2,2,4-trimethylpentenyl 2-methylpropanoate has been documented, albeit sparsely, focusing on its synthesis and fundamental properties. Early work in the mid-20th century established foundational synthetic routes involving the acid-catalyzed esterification of 2,2,4-trimethylpent-3-en-1-ol (B13751701) with isobutyric acid. vulcanchem.com

More recent academic pursuits have situated the compound as a model for studying the kinetics of ester hydrolysis and catalytic hydrogenation, seeking to understand how its significant branching affects reaction rates and selectivity. vulcanchem.com While extensive experimental spectral data is not widely available in public databases, its key physicochemical properties have been determined. vulcanchem.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC12H22O2 vulcanchem.com
Molecular Weight198.30 g/mol vulcanchem.com
CAS Number37822-74-5 vulcanchem.com
Density (20°C)0.885 g/cm³ vulcanchem.com
Boiling Point (at 760 mmHg)240.4°C vulcanchem.com
Flash Point (Closed-cup)75.7°C vulcanchem.com
Refractive Index1.441 vulcanchem.com

The research trajectory suggests a shift from basic synthesis to a more nuanced exploration of its chemical behavior and potential utility. Structural analogs are being investigated for roles in the fragrance industry, where branched esters often contribute fruity or floral notes, and as polymer additives, such as plasticizers. vulcanchem.com

Current Research Gaps and Prospective Investigations

Catalytic Esterification Routes

Catalytic esterification remains a cornerstone in the synthesis of 2,2,4-trimethylpentenyl 2-methylpropanoate, with several catalytic systems being employed to enhance reaction rates and yields. These can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis.

Homogeneous Catalysis in Ester Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been a long-standing method for ester production. In the context of this compound, the historical synthesis involves the acid-catalyzed esterification of 2,2,4-trimethylpent-3-en-1-ol (B13751701) with isobutyric acid.

The mechanism of this reaction, a classic Fischer esterification, is initiated by the protonation of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. The use of a Dean-Stark apparatus is often employed to remove water and drive the equilibrium towards the formation of the ester, with conversions reported to exceed 85%.

Table 1: Comparison of Homogeneous Acid Catalysts in Esterification

CatalystTypical ConcentrationAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)1-5 mol%High catalytic activity, low costCorrosion issues, difficult to separate from product
Hydrochloric Acid (HCl)1-5 mol%Effective catalystVolatile and corrosive
p-Toluenesulfonic Acid (p-TsOH)1-5 mol%Solid, easier to handle than liquid acidsHigher cost compared to mineral acids

Heterogeneous Catalysis for Sustainable Production

In a move towards more sustainable and environmentally friendly processes, heterogeneous catalysis has gained significant traction. Here, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and product purification. For the synthesis of this compound, zeolite-based catalysts have shown promise.

Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined crystal structure, providing a large surface area and active sites for catalysis. Their acidic properties make them suitable for esterification reactions. A key advantage of using zeolites is the reduction of side reactions, such as the isomerization of the olefinic bond within the pentenyl moiety.

Different types of zeolites, such as FAU (Faujasite), MFI (ZSM-5), and BEA (Beta), can be utilized, with their catalytic activity being influenced by factors like the Si/Al ratio, pore size, and acidity.

Table 2: Performance of Different Zeolite Catalysts in Unsaturated Ester Synthesis

Zeolite TypeKey CharacteristicsTypical Reaction Temperature (°C)Reported Yields (General Unsaturated Esters)
FAU (e.g., Zeolite Y)Large pores, 3D channel system100-150Moderate to High
MFI (e.g., ZSM-5)Medium pores, 3D channel system120-180High, good shape selectivity
BEA (e.g., Zeolite Beta)Large pores, 3D intersecting channels100-160High activity and selectivity

Research into the application of these catalysts for the specific synthesis of this compound is ongoing, with the aim of optimizing reaction conditions to maximize yield and minimize by-product formation.

Enzymatic Esterification Processes

Enzymatic catalysis offers a highly selective and mild alternative for the synthesis of esters. Lipases, in particular, have been identified as effective biocatalysts for the esterification of this compound. These enzymes operate under ambient temperatures and neutral pH conditions, which can be advantageous for preserving the integrity of the unsaturated pentenyl group.

One of the most commonly employed lipases for this purpose is from Candida antarctica, often used in an immobilized form (e.g., Novozym 435) to enhance stability and reusability. The enzymatic reaction proceeds through a "ping-pong bi-bi" mechanism, involving the formation of an acyl-enzyme intermediate.

Despite the benefits of high selectivity and mild reaction conditions, challenges such as the cost of enzymes and potential for lower reaction rates compared to conventional chemical catalysis remain. However, ongoing research is focused on improving enzyme efficiency and process optimization to make enzymatic routes more economically viable for industrial-scale production.

Non-Catalytic Synthesis Approaches

While catalytic methods are prevalent, non-catalytic approaches for the synthesis of this compound are also being explored, primarily driven by the desire to eliminate catalyst-related costs and separation steps.

High-Temperature and Pressure Esterification Techniques

Esterification can be achieved without a catalyst by employing high temperatures and pressures. These conditions provide the necessary activation energy for the reaction to proceed. For the synthesis of this compound, this would involve reacting 2,2,4-trimethylpent-3-en-1-ol and isobutyric acid in a high-pressure reactor at elevated temperatures.

The reaction mechanism under these conditions is believed to involve the direct nucleophilic attack of the alcohol on the protonated carboxylic acid, with the high temperature facilitating the dehydration step. While this method avoids the use of a catalyst, it requires specialized equipment and can lead to the formation of by-products due to the harsh reaction conditions.

Solvent-Free Synthetic Methodologies

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic compounds. In the context of this compound synthesis, a solvent-free approach could be coupled with either catalytic or non-catalytic methods.

By running the reaction "neat" (without a solvent), the concentration of the reactants is maximized, which can lead to increased reaction rates. This approach is particularly attractive from an environmental and economic perspective, as it simplifies product work-up and reduces waste generation. However, challenges such as managing reaction viscosity and heat transfer need to be addressed.

Table 3: Overview of Synthetic Methodologies for this compound

MethodologyCatalyst/ConditionsKey AdvantagesKey Challenges
Homogeneous CatalysisMineral acids, p-TsOHHigh reaction rates, well-establishedCatalyst separation, corrosion
Heterogeneous CatalysisZeolites (FAU, MFI, BEA)Easy catalyst recovery, reduced side reactionsPotential for lower activity than homogeneous catalysts
Enzymatic EsterificationLipases (e.g., Candida antarctica)High selectivity, mild conditionsEnzyme cost and stability
High-Temperature/PressureNo catalyst, elevated T & PNo catalyst cost or separationHarsh conditions, potential for by-products
Solvent-Free SynthesisCan be applied to all methodsGreen, high reactant concentrationViscosity and heat transfer management

Transesterification Pathways for this compound

Transesterification is a key process for synthesizing this compound. It involves the reaction of an existing ester (like methyl 2-methylpropanoate) with 2,2,4-trimethylpenten-1-ol, exchanging the alcohol moiety. This process can be effectively catalyzed by either acids or bases, each following a distinct mechanistic pathway.

Acid-catalyzed transesterification is a reversible reaction that proceeds through a series of protonation and deprotonation steps. researchgate.netmdpi.com The mechanism, often referred to as a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence, is initiated by the protonation of the carbonyl oxygen of the starting ester (e.g., methyl 2-methylpropanoate) by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.net

This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, in this case, 2,2,4-trimethylpenten-1-ol. The attack results in the formation of a tetrahedral intermediate. Following this, a proton is transferred from the attacking alcohol moiety to one of the oxygen atoms of the original alkoxy group. This step converts the methoxy (B1213986) group into a good leaving group (methanol). The intermediate then collapses, eliminating methanol (B129727) and forming a protonated version of the desired ester. The final step is the deprotonation of this species to regenerate the acid catalyst and yield the final product, this compound. Because the reaction is in equilibrium, strategies such as using an excess of the reactant alcohol or removing the methanol byproduct are often employed to drive the reaction toward the product side. mdpi.com

General Steps in Acid-Catalyzed Transesterification:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the starting ester.

Nucleophilic Attack: The 2,2,4-trimethylpenten-1-ol acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of Tetrahedral Intermediate: A key intermediate with a tetrahedral carbon is formed.

Proton Transfer: A proton is transferred to the leaving alkoxy group.

Elimination: The leaving group (e.g., methanol) is eliminated.

Deprotonation: The catalyst is regenerated, yielding the final ester product.

Base-catalyzed transesterification proceeds through a different mechanism, typically involving nucleophilic acyl substitution. researchgate.netresearchgate.net This method is generally faster than acid catalysis but is highly sensitive to the presence of water and free fatty acids, which can lead to saponification. ijcce.ac.ir The reaction is initiated by the deprotonation of the alcohol (2,2,4-trimethylpenten-1-ol) by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate, to form a potent nucleophile, the corresponding alkoxide ion. researchgate.net

This alkoxide then attacks the electrophilic carbonyl carbon of the starting ester. This nucleophilic addition leads to the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the original alkoxide group (e.g., methoxide) as the leaving group. The newly formed ester, this compound, is the final product, and the expelled methoxide (B1231860) can then deprotonate another molecule of the reactant alcohol, propagating the catalytic cycle.

General Steps in Base-Catalyzed Transesterification:

Alkoxide Formation: The base catalyst deprotonates the alcohol to form a nucleophilic alkoxide.

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the starting ester.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, eliminating the original alkoxide.

Product Formation: The final ester is formed, and the catalyst is regenerated.

Mechanistic Studies of Ester Formation and Side Reactions

A thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions is essential for optimizing the synthesis of this compound.

ParameterTypical Value for EsterificationImplication for this compound Synthesis
Reaction OrderSecond-order overallRate depends on the concentration of both the alcohol and the acid/ester.
Activation Energy (Ea)40-60 kJ/molLikely on the higher end of this range due to steric hindrance from trimethyl and methyl groups. ucr.ac.cr
Enthalpy of Reaction (ΔH°)-3 ± 2 kJ/molThe reaction is nearly thermoneutral, making temperature less effective at shifting equilibrium. ucr.ac.cr
Rate-Limiting StepNucleophilic attack or collapse of tetrahedral intermediateSteric hindrance significantly slows this step.

The synthesis of this compound is susceptible to the formation of isomeric byproducts, primarily due to the presence of a double bond in the pentenyl moiety. Under acidic conditions and elevated temperatures, the double bond can migrate along the carbon chain, a process known as double bond isomerization. For instance, 2,2,4-trimethyl-3-pentenyl could potentially isomerize to 2,2,4-trimethyl-2-pentenyl or other isomers. Interestingly, for trimethylpentenes, the equilibrium often favors the isomer with the terminal double bond (α-alkene) over the more substituted internal isomer (β-alkene), which is contrary to the general rule of alkene stability. This anomaly is attributed to the significant steric strain caused by the bulky tert-butyl group in the more substituted isomer. researchgate.net

Another potential side reaction, particularly under strong acid catalysis, is the dehydration of the 2,2,4-trimethylpenten-1-ol to form dienes, or its rearrangement prior to esterification.

Control Strategies:

Catalyst Selection: Using milder or more selective catalysts, such as solid acid catalysts (e.g., zeolites, Amberlyst-15) or enzymatic catalysts (lipases), can minimize isomerization and dehydration reactions. jetir.org

Temperature and Time Control: Operating at the lowest effective temperature and for the minimum time required can reduce the incidence of side reactions.

Water Removal: In direct esterification, efficient removal of water prevents the reverse hydrolysis reaction and can also reduce the activity of some acid catalysts towards side reactions.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of esters is a major focus of modern chemical manufacturing, particularly in the fragrance and specialty chemicals industries. matec-conferences.orgmatec-conferences.org

Key Green Chemistry Approaches:

Use of Heterogeneous Catalysts: Replacing corrosive and difficult-to-separate homogeneous acid catalysts like H₂SO₄ with solid, reusable catalysts is a primary green strategy. jetir.orgmdpi.com Catalysts like ion-exchange resins (e.g., Amberlyst 15), zeolites, and supported metal oxides offer high selectivity, easy separation from the product mixture, and the potential for recycling, thereby reducing waste. jetir.orgresearchgate.net

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification and transesterification represents a significant advancement in green synthesis. kaust.edu.sa Lipases operate under mild conditions (room temperature and neutral pH), exhibit high selectivity (chemo-, regio-, and enantioselectivity), and reduce the formation of byproducts and energy consumption. matec-conferences.org

Solvent-Free Reactions or Green Solvents: Whenever possible, conducting the reaction without a solvent or using environmentally benign solvents like ionic liquids or supercritical CO₂ can significantly reduce the environmental impact. matec-conferences.orgresearchinschools.org Solvent-free systems reduce waste and simplify product purification.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Transesterification and direct esterification reactions generally have high atom economy, with water or a small alcohol being the only byproducts. nih.gov

Green Chemistry PrincipleApplication in Ester SynthesisExample
Prevention of WasteUse of recyclable catalysts and solvent-free conditions.Recycling a solid acid catalyst like Amberlyst-15 for multiple reaction batches. jetir.org
Atom EconomyChoosing reaction pathways where most reactants are incorporated into the product.Direct esterification, where the only byproduct is water. nih.gov
Use of CatalysisReplacing stoichiometric reagents with catalytic alternatives.Using catalytic amounts of an enzyme instead of a corrosive mineral acid. matec-conferences.org
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.Lipase-catalyzed synthesis which proceeds efficiently at room temperature. kaust.edu.sa
Use of Safer SolventsEliminating hazardous organic solvents.Using ionic liquids that can act as both catalyst and solvent, and are easily separated. researchinschools.org

Atom Economy and Reaction Efficiency Optimization

The predominant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of an alcohol, 2,2,4-trimethylpent-3-en-1-ol, with a carboxylic acid, 2-methylpropanoic acid (isobutyric acid). organic-chemistry.org The reaction is an equilibrium process, which presents challenges and opportunities for optimization. organic-chemistry.orgnrochemistry.com

The core principle of atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the case of Fischer esterification, the only byproduct is water, making it an inherently more atom-economical process compared to routes that use stoichiometric activating agents. nrochemistry.comyoutube.com

The theoretical atom economy for the synthesis of this compound is calculated as follows:

Reaction: C₈H₁₆O (2,2,4-trimethylpent-3-en-1-ol) + C₄H₈O₂ (2-methylpropanoic acid) → C₁₂H₂₂O₂ (this compound) + H₂O (water)

Molar Mass of Reactants: 128.21 g/mol + 88.11 g/mol = 216.32 g/mol

Molar Mass of Desired Product: 198.30 g/mol

Atom Economy (%) = (Molar Mass of Product / Total Molar Mass of Reactants) x 100

Atom Economy (%) = (198.30 / 216.32) x 100 ≈ 91.67%

This high theoretical value underscores the intrinsic efficiency of the esterification reaction. However, achieving high practical yields requires overcoming the reaction's equilibrium limitations and slow kinetics. nrochemistry.com Several strategies are employed to optimize reaction efficiency:

Catalysis: While traditional homogeneous mineral acids like sulfuric acid are effective, they pose challenges in separation and recycling. mdpi.com Heterogeneous catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides offer advantages like easier product separation, catalyst reusability, and reduced waste generation. mdpi.com Moisture-tolerant Lewis acids, like certain zirconium complexes, can also catalyze the reaction efficiently without the need for stringent anhydrous conditions. nih.gov

Water Removal: To drive the equilibrium towards the formation of the ester, the water byproduct must be removed. libretexts.org This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent or by using water scavengers like molecular sieves. organic-chemistry.org

Process Intensification: Modern approaches focus on process intensification, such as using membrane reactors. Pervaporation membranes can selectively remove water from the reaction mixture, thereby continuously shifting the equilibrium and enhancing conversion rates under milder conditions. mdpi.com

Table 1: Comparison of Optimization Strategies for Esterification Reactions
StrategyMethodPrimary Advantage(s)Considerations
Catalyst SelectionHeterogeneous Catalysts (e.g., Zeolites, Ion-Exchange Resins)Easy separation from product, reusability, reduced corrosion and waste. mdpi.comMay have lower activity than homogeneous catalysts; potential for pore diffusion limitations.
Catalyst SelectionEnzymatic Catalysis (e.g., Immobilized Lipases)High selectivity, operates under mild conditions (temperature, pH), biodegradable. rsc.orgHigher cost, potential for enzyme denaturation, slower reaction rates.
Equilibrium ShiftAzeotropic Distillation (Dean-Stark)Effective and continuous removal of water, driving the reaction to high conversion. organic-chemistry.orgRequires an additional solvent and energy for distillation.
Equilibrium ShiftPervaporation MembranesContinuous water removal without an additional solvent, energy-efficient, can be integrated into continuous flow processes. mdpi.comMembrane stability and cost.
Reactant StoichiometryUse of Excess ReactantSimple method to shift equilibrium and increase conversion of the limiting reactant. chemistrytalk.orgRequires separation and recycling of the excess reactant, lowering overall process efficiency.

Utilization of Renewable Feedstocks and Bioderived Solvents

A key aspect of advanced synthetic methodology is the transition from petrochemical-based feedstocks to renewable, bio-based alternatives. This approach aligns with the principles of a circular economy and reduces the carbon footprint of the chemical production process.

Renewable Feedstocks for Precursors:

2-Methylpropanoic Acid (Isobutyric Acid): This carboxylic acid precursor can be produced through sustainable routes. Fermentation technologies utilizing microorganisms like Clostridium luticellarii can produce isobutyric acid from renewable feedstocks such as methanol or even directly from H₂ and CO₂. rsc.orgnih.gov The increasing market emphasis on sustainability is driving the growth of renewable isobutyric acid. openpr.com

2,2,4-Trimethylpent-3-en-1-ol: The synthesis of this branched C8 alcohol from bio-based sources is more complex. A plausible pathway involves the dimerization and subsequent functionalization of isobutylene (B52900) (2-methylpropene). Bio-based isobutylene is an area of active research and can be produced via the dehydration of bio-isobutanol, which itself is generated through fermentation of sugars by engineered microorganisms like E. coli. cabidigitallibrary.orgnih.govresearchgate.net Direct fermentative pathways to produce isobutene from renewable feedstocks are also being developed. nih.govnih.gov

Table 2: Potential Bio-based Routes to Precursors
PrecursorPotential Bio-based FeedstockConversion TechnologyReference
2-Methylpropanoic AcidRenewable Methanol, CO₂/H₂Bacterial Fermentation (e.g., Clostridium luticellarii) rsc.orgnih.gov
2,2,4-Trimethylpent-3-en-1-olSugars (e.g., Glucose)Fermentation to Bio-isobutanol → Dehydration to Isobutylene → Dimerization/Functionalization nih.govwikipedia.org

Bioderived Solvents:

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional solvents used in esterification for azeotropic water removal, such as toluene, are derived from petroleum and pose health and environmental hazards. Green chemistry encourages their replacement with bioderived solvents.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources like sugars via furfural, 2-MeTHF is an excellent alternative to tetrahydrofuran (B95107) (THF) and other conventional ether solvents. wikipedia.org It has limited miscibility with water, which facilitates easy separation, and a higher boiling point than THF, allowing for higher reaction temperatures. wikipedia.orgnbinno.com Its utility as a solvent in various organic reactions, including those involving ester synthesis, is well-documented. nih.govnih.gov

Cyrene™ (Dihydrolevoglucosenone): Produced in a two-step process from cellulose, Cyrene is a biodegradable, non-toxic dipolar aprotic solvent. nih.govmdpi.com It is positioned as a green replacement for solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). digitellinc.comrsc.org While its high boiling point and stability profile make it suitable for a wide range of reactions, its use in acid-catalyzed reactions like Fischer esterification may be limited due to its instability in the presence of strong acids. digitellinc.com However, it has shown promise as a medium for lipase-catalyzed esterifications. nih.gov

Table 3: Comparison of Conventional and Bioderived Solvents for Esterification
SolventSourceBoiling Point (°C)Key Green Chemistry Attributes
ToluenePetroleum111None (Toxic, non-renewable)
2-Methyltetrahydrofuran (2-MeTHF)Biomass (via Furfural)80.2Renewable source, lower toxicity than THF, limited water miscibility. wikipedia.org
Cyrene™Biomass (Cellulose)227Renewable source, biodegradable, non-toxic, non-mutagenic. nih.govmdpi.com

Hydrolysis of this compound

Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester linkage by water to yield a carboxylic acid and an alcohol. lumenlearning.comlibretexts.org This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and occurs in the presence of a strong acid catalyst and an excess of water, which shifts the equilibrium toward the products: 2-methylpropanoic acid and the corresponding 2,2,4-trimethylpentenol. libretexts.orgwikipedia.orgkhanacademy.org

Mechanism: The reaction typically proceeds via the AAC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism. ucoz.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. khanacademy.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. khanacademy.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy oxygens, converting the alkoxy group into a good leaving group (an alcohol). khanacademy.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated alcohol as a leaving group. khanacademy.org

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product. khanacademy.org

Kinetics: The rate of acid-catalyzed hydrolysis is influenced by steric hindrance. ucoz.com For this compound, the bulky groups on both the acyl and alkyl portions of the ester are expected to slow the reaction rate compared to less hindered esters. The reaction is reversible, and achieving complete hydrolysis requires a large excess of water. libretexts.orgchemistrysteps.com

Due to the potential for the highly substituted "pentenyl" group to form a stable tertiary carbocation, an alternative AAL1 (acid-catalyzed, alkyl-cleavage, unimolecular) mechanism might be possible under certain conditions, particularly in strongly acidic, non-aqueous media. ucoz.comchemistrysteps.com In this pathway, the bond between the oxygen and the alkyl group cleaves. ucoz.com

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion. wikipedia.orgmasterorganicchemistry.com It involves a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), and produces an alcohol and a carboxylate salt. libretexts.orgwikipedia.org

Mechanism: The reaction proceeds through a BAC2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. ucoz.com

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. masterorganicchemistry.com

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (RO⁻) as the leaving group. masterorganicchemistry.com

Kinetics: The rate of saponification is highly dependent on steric effects. perlego.com Electron-withdrawing groups near the carbonyl carbon can increase the rate, while bulky, electron-donating groups decrease it. chemrxiv.org The significant steric hindrance in this compound is expected to make saponification considerably slower than for simpler esters. chemrxiv.org Non-aqueous solvent systems, which can enhance the nucleophilicity of the hydroxide ion, have been shown to accelerate the hydrolysis of sterically hindered esters. arkat-usa.org

Table 1: Comparison of Hydrolysis Mechanisms for Esters
MechanismConditionsKey FeaturesRate Determining StepReversibility
Acid-Catalyzed (AAC2)Aqueous Acid (e.g., H₂SO₄/H₂O)Protonation of C=O; Nucleophilic attack by H₂OAttack of water on the protonated esterReversible
Base-Catalyzed (BAC2)Aqueous Base (e.g., NaOH/H₂O)Nucleophilic attack by OH⁻; Irreversible deprotonation stepAttack of hydroxide on the ester carbonylIrreversible

Neutral Hydrolysis Pathways in Aqueous Environments

In the absence of acid or base catalysts, ester hydrolysis can still occur, albeit at a much slower rate. youtube.com This neutral hydrolysis is generally insignificant under normal conditions but can be relevant over long periods or at elevated temperatures and pressures. tandfonline.com The presence of the double bond in the "pentenyl" group makes it a vinyl ester, which is generally more susceptible to hydrolysis than saturated esters. sauereisen.comcrestresins.comresearchgate.net This increased reactivity is due to the nature of the vinyl alcohol (enol) product, which rapidly tautomerizes to a more stable ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com

Reduction Reactions of the Ester Carbonyl

The ester carbonyl group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. The presence of a carbon-carbon double bond in this compound requires careful selection of reagents to achieve selective reduction of the ester group while preserving the alkene.

Selective Reduction Methodologies

The goal of selective reduction is to transform the ester group without affecting the C=C double bond.

Reduction to Primary Alcohols: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce esters to primary alcohols. orgoreview.commasterorganicchemistry.comlibretexts.org The reaction proceeds via two successive hydride additions. First, the ester is reduced to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. orgoreview.commasterorganicchemistry.com LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, making it a suitable reagent for this selective transformation. chemistrysteps.comdalalinstitute.com The reaction yields two alcohols: one from the carbonyl part (2-methyl-1-propanol) and one from the alkoxy part (2,2,4-trimethylpentenol). orgoreview.comquimicaorganica.org

Partial Reduction to Aldehydes: Stopping the reduction at the aldehyde stage requires a less reactive, sterically hindered reducing agent. orgoreview.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. orgoreview.commasterorganicchemistry.com The reaction is performed at low temperatures (e.g., -78 °C) with one equivalent of the reagent. masterorganicchemistry.comchemistrysteps.com Under these conditions, DIBAL-H adds a hydride to the ester, forming a stable tetrahedral intermediate that does not collapse until aqueous workup, which then liberates the aldehyde. chemistrysteps.comstackexchange.com

Investigation of Reducing Agent Specificity

The choice of reducing agent is critical for controlling the reaction outcome.

Lithium Aluminum Hydride (LiAlH₄): A very strong, unselective reducing agent. masterorganicchemistry.com It readily reduces esters, carboxylic acids, amides, and nitriles. masterorganicchemistry.com It is the reagent of choice for converting an unsaturated ester completely to the corresponding alcohols (both the primary alcohol from the acyl part and the unsaturated alcohol from the alkyl part) without reducing the C=C bond. chemistrysteps.comrsc.org

Sodium Borohydride (NaBH₄): A much milder reducing agent than LiAlH₄. chemistrysteps.com It is generally not reactive enough to reduce esters but will reduce aldehydes and ketones. orgoreview.com Therefore, it is unsuitable for the reduction of this compound itself.

Diisobutylaluminium hydride (DIBAL-H): A bulky and less reactive hydride reagent. chemistrysteps.com Its primary utility is the partial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.comyoutube.com If excess DIBAL-H is used or the temperature is not kept low, further reduction to the alcohol can occur. stackexchange.com

Table 2: Specificity of Common Reducing Agents for Esters
Reducing AgentAbbreviationProduct from EsterReactivity with C=C BondKey Conditions
Lithium Aluminum HydrideLiAlH₄Primary AlcoholGenerally unreactiveAnhydrous ether solvent (e.g., THF, Et₂O)
Sodium BorohydrideNaBH₄No reactionUnreactiveProtic solvents (e.g., EtOH, MeOH)
Diisobutylaluminium hydrideDIBAL-HAldehydeUnreactiveLow temperature (-78 °C), 1 equivalent

Oxidative Transformations of this compound

The primary site for oxidative attack in this compound is the electron-rich carbon-carbon double bond of the pentenyl group. However, the high degree of substitution at this position presents a significant steric barrier to oxidation.

Peroxide-Initiated Oxidation Studies

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. leah4sci.comvisualizeorgchem.com The rate of this reaction is influenced by the nucleophilicity of the alkene; more substituted, electron-rich alkenes are generally more reactive. masterorganicchemistry.com However, severe steric hindrance can counteract this electronic effect.

For tetrasubstituted alkenes, such as the double bond in this compound, epoxidation is often challenging. Studies on aldehyde-catalyzed epoxidation of unactivated alkenes with hydrogen peroxide have shown that tetrasubstituted alkenes are not viable substrates for this method, failing to yield the desired epoxide. rsc.orgresearchgate.net While more reactive peroxy acids or catalyst systems might achieve this transformation, the yields are expected to be low due to the sterically encumbered nature of the double bond.

An alternative pathway for peroxide-initiated oxidation is radical addition, particularly in the presence of radical initiators and hydrogen bromide, which can lead to anti-Markovnikov addition across the double bond. organic-chemistry.org However, the stability of the tertiary radical that would be formed from this compound might favor other reaction pathways.

Under more forceful oxidative conditions, such as with ozone (O₃), oxidative cleavage of the double bond is anticipated. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds through an unstable ozonide intermediate which, upon reductive or oxidative work-up, would yield a ketone and another carbonyl compound. umn.edumasterorganicchemistry.com Given the structure of this compound, ozonolysis would be expected to produce acetone (B3395972) and 2,2-dimethyl-3-oxobutyl 2-methylpropanoate.

Oxidizing Agent Expected Major Product(s) Anticipated Reactivity/Yield
m-CPBA2-(2,2-dimethyl-3-(prop-1-en-2-yl)oxiran-3-yl)propyl 2-methylpropanoate (Epoxide)Low yield due to steric hindrance
H₂O₂ / Aldehyde CatalystNo reactionTetrasubstituted alkenes are poor substrates for this method rsc.orgresearchgate.net
O₃ then (CH₃)₂SAcetone and 2,2-dimethyl-3-oxobutyl 2-methylpropanoateHigh yield, a standard method for cleaving double bonds libretexts.orgmasterorganicchemistry.com

Photochemical Oxidation Mechanisms

The photochemical oxidation of unsaturated esters can proceed through various mechanisms, including singlet oxygen ene reactions and the formation of photo-sensitized oxidation products. The interaction of light with α,β-unsaturated esters can lead to E/Z isomerization and rsc.orgmdpi.com-hydride shifts, forming transient intermediates that can be protonated. acs.orgnih.govelsevierpure.com While this compound is not an α,β-unsaturated ester, the isolated double bond can still participate in photochemical reactions.

In the presence of a photosensitizer and molecular oxygen, singlet oxygen can be generated, which can react with the alkene moiety. For alkenes with allylic hydrogens, an ene reaction can occur, leading to the formation of allylic hydroperoxides. The photochemical oxidation of unsaturated fatty acid esters is known to proceed through such pathways. acs.org

Direct photoexcitation of the ester is less likely to lead to specific oxidative transformations of the double bond without the presence of a chromophore that absorbs light efficiently at the irradiation wavelength. Lewis acids can affect the photophysical properties of α,β-unsaturated esters, leading to a bathochromic shift and enabling selective excitation, although this is less relevant to the non-conjugated system in this compound. nih.gov

Advanced Derivatization Chemistry

The derivatization of this compound can be approached by targeting either the ester functionality or the unsaturated pentenyl group.

Alkylation and Acylation Reactions on the Ester Moiety

The ester moiety of this compound can potentially be derivatized through reactions involving the formation of an enolate at the α-carbon of the 2-methylpropanoate group. The formation of ester enolates typically requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). libretexts.orgyoutube.com The resulting enolate can then act as a nucleophile in reactions with alkyl halides (alkylation) or acylating agents (acylation) to form new carbon-carbon bonds. youtube.comyoutube.com

However, the ester in the target molecule is sterically hindered, which can make both the deprotonation to form the enolate and the subsequent approach of an electrophile challenging. youtube.com While acylation of alcohols with sterically hindered reagents can be achieved with powerful catalysts, the alkylation of a hindered ester enolate is expected to be a low-yielding process. organic-chemistry.org The successful acylation of hindered alcohols often requires specific catalysts like Bi(OTf)₃. organic-chemistry.orgorganic-chemistry.org

Reaction Reagents Expected Product Anticipated Challenges
Alkylation1. LDA2. R-X (Alkyl Halide)2,2,4-Trimethylpentenyl 2-methyl-2-alkylpropanoateSteric hindrance at the α-carbon may inhibit both enolate formation and alkylation.
Acylation1. LDA2. RCOCl (Acyl Chloride)2,2,4-Trimethylpentenyl 2-formyl-2-methylpropanoate derivativeSignificant steric hindrance from both the ester and the acylating agent.

Cycloaddition Reactions with Unsaturated Moieties

The pentenyl double bond in this compound is a potential dienophile for cycloaddition reactions such as the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is a critical factor, with electron-withdrawing groups on the alkene generally accelerating the reaction. libretexts.org

The double bond in the target molecule is tetrasubstituted and lacks significant electron-withdrawing groups, making it a poor dienophile for typical Diels-Alder reactions. Steric hindrance is a major limiting factor for highly substituted alkenes in these reactions. libretexts.org While some Diels-Alder reactions can be promoted with Lewis acid catalysis or under high pressure, the steric bulk of the 2,2,4-trimethylpentenyl group would likely require harsh conditions to achieve any cycloaddition. wikipedia.org

Polymerization Studies and Oligomer Formation

The structural features of this compound suggest potential for polymerization through two different mechanisms, targeting either the pentenyl double bond or the ester group.

The pentenyl moiety is structurally similar to isobutylene (2-methylpropene), which readily undergoes cationic polymerization. nih.gov The presence of electron-donating alkyl groups stabilizes the tertiary carbocation intermediate formed upon initiation by a strong acid or Lewis acid. rsc.orgresearchgate.netsemanticscholar.org Therefore, it is plausible that the "pentenyl" part of the molecule could participate in cationic polymerization, potentially leading to a polymer with pendant ester groups. Studies on the cationic copolymerization of isobutylene with other monomers have been conducted, providing a framework for predicting the behavior of similar structures. nih.gov

Advanced Spectroscopic and Chromatographic Research Techniques for 2,2,4 Trimethylpentenyl 2 Methylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409). The presence of multiple methyl groups, a double bond, and an ester functional group gives rise to a complex but informative NMR spectrum.

Two-dimensional (2D) NMR experiments are crucial for deciphering the intricate proton (¹H) and carbon (¹³C) NMR spectra of 2,2,4-trimethylpentenyl 2-methylpropanoate.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in establishing the connectivity between the vinyl proton and the allylic protons, as well as confirming the isolated spin systems of the trimethylpentenyl and 2-methylpropanoate moieties. youtube.comsdsu.eduwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This technique is essential for assigning the ¹³C signals based on their attached protons. youtube.comsdsu.eduscribd.com For instance, the chemical shifts of the methyl carbons can be definitively assigned by correlating them to their corresponding proton signals.

An illustrative table of expected ¹H-¹³C HMBC correlations is provided below, based on the structure of this compound.

Proton (¹H) SignalCorrelated Carbon (¹³C) Signals
Protons on C8C1, C2, C3, C4
Protons on C1'C2', C3', C=O
Protons on C2'C1', C3', C=O

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the conformational dynamics and solid-state packing of molecules. rsc.orgauremn.org.brnih.gov For a flexible molecule like this compound, ssNMR can be used to study the rotational barriers around single bonds and the preferred conformations in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. By analyzing the chemical shift anisotropies and dipolar couplings, information about the molecular conformation and intermolecular interactions can be derived.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. wikipedia.orglibretexts.org

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characterized by cleavages at the ester group and within the branched alkyl chain. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. wikipedia.org

A table of predicted significant fragment ions in the mass spectrum of this compound is presented below.

m/zPredicted Fragment Ion
198[C₁₂H₂₂O₂]⁺ (Molecular Ion)
141[M - C₄H₇O]⁺
127[M - C₄H₉O₂]⁺
71[C₄H₇O]⁺
57[C₄H₉]⁺

Tandem mass spectrometry (MS/MS) is particularly useful for analyzing complex mixtures and for differentiating between isomers. researchgate.netnih.govrsc.org In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and then fragmented to produce a secondary mass spectrum. This technique can provide more detailed structural information and can be used to distinguish this compound from its isomers that may have similar fragmentation patterns in a single-stage MS experiment. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.govmdpi.comyoutube.com For this compound (C₁₂H₂₂O₂), HRMS would confirm its molecular formula by measuring the mass of the molecular ion with high precision, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Research

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions. edinst.commt.com

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. purdue.edu The C-O stretching vibrations of the ester group would also give rise to characteristic bands in the fingerprint region (1000-1300 cm⁻¹). The presence of the C=C double bond would be indicated by a stretching vibration around 1640-1680 cm⁻¹.

Raman spectroscopy, being complementary to IR spectroscopy, would also show these characteristic vibrations. researchgate.netnih.gov The C=C stretching vibration is often stronger in the Raman spectrum than in the IR spectrum. By analyzing the shifts in the vibrational frequencies upon changes in solvent or temperature, information about intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen, can be obtained.

A table summarizing the expected characteristic vibrational frequencies for this compound is provided below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=OStretch1735 - 1750
C-OStretch1000 - 1300
C=CStretch1640 - 1680
C-H (sp³)Stretch2850 - 3000
C-H (sp²)Stretch3010 - 3100

In-situ Reaction Monitoring via FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. mt.com This technique allows researchers to track the concentration changes of reactants, intermediates, and products as the reaction progresses without the need for sample extraction. youtube.com For the synthesis of this compound, typically an esterification reaction between 2,2,4-trimethylpent-3-en-1-ol (B13751701) and 2-methylpropanoic acid (or its derivative), an in-situ FTIR probe can be inserted directly into the reaction vessel.

The reaction's progress is monitored by observing changes in the infrared spectrum. Specifically, researchers would track the disappearance of the broad O-H stretching band of the alcohol reactant and the simultaneous appearance of the characteristic ester C=O stretching band and C-O stretching bands of the product. xjtu.edu.cn This real-time data acquisition provides valuable insights into reaction kinetics, helps identify the reaction endpoint, and can reveal the formation of any transient intermediates or byproducts. youtube.com

Interactive Table: Monitoring Esterification via In-situ FTIR Use the filter to view specific functional groups and their expected spectral changes during the reaction.

Functional GroupReactant/ProductWavenumber (cm⁻¹)Expected Trend
O-H Stretch (Alcohol)Reactant~3300-3500Decrease
C=O Stretch (Carboxylic Acid)Reactant~1700-1725Decrease
C=O Stretch (Ester) Product ~1735-1750 Increase
C-O Stretch (Ester) Product ~1150-1250 Increase
C=C Stretch (Alkenyl)Reactant/Product~1660-1680Stable

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR. It is particularly effective for identifying and characterizing specific molecular features, providing a unique "molecular fingerprint". researchgate.net In the analysis of this compound, Raman spectroscopy would be highly sensitive to the C=C double bond in the pentenyl group and the C-C backbone structure, which often yield weak signals in FTIR. nih.gov

The key vibrational modes for this compound would include the strong ester carbonyl (C=O) stretch, the alkenyl C=C stretch, and various C-H stretching and bending modes from the multiple methyl groups. nih.gov The resulting spectrum, a plot of intensity versus Raman shift (in cm⁻¹), provides a distinct pattern that can be used for unambiguous identification and structural confirmation of the compound.

Interactive Table: Characteristic Raman Shifts for this compound Filter by Bond Type to isolate key vibrational modes.

Bond TypeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C=OEster Carbonyl~1730-1750Strong
C=CAlkenyl~1660-1680Strong
C-HAlkyl (sp³)~2850-3000Medium-Strong
C-OEster~1100-1300Medium
C-CAlkyl~800-1100Medium-Weak

Advanced Chromatographic Separations

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity and identifying trace-level contaminants in volatile compounds like this compound. In this technique, the sample is vaporized and passed through a long capillary column (the GC component), which separates individual compounds based on their boiling points and interactions with the column's stationary phase. hrgc.eu

As each separated compound exits the column, it enters the mass spectrometer (the MS component), which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fragmentation pattern that allows for positive identification by comparison with spectral libraries. kau.edu.sa This method can quantify the purity of the main ester compound while also detecting and identifying trace impurities, such as unreacted starting materials, solvents, or byproducts from side reactions, often at parts-per-million (ppm) or even parts-per-billion (ppb) levels. gcms.cz

Interactive Table: Hypothetical GC-MS Data for Purity Analysis This table illustrates how different compounds would be separated and identified.

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Purity/Trace Level
8.52-Methylpropanoic Acid (Impurity)43, 73, 88Trace (<0.1%)
10.22,2,4-Trimethylpent-3-en-1-ol (Impurity)57, 69, 111, 128Trace (<0.1%)
15.4 This compound 57, 71, 127, 198 Purity (>99.8%)

Preparative Chromatography for Isomer Isolation and Purification

The structure of this compound contains a double bond between the third and fourth carbon atoms of the pentenyl chain. This structural feature gives rise to geometric isomerism (E/Z or cis/trans isomers). vulcanchem.com These isomers possess the same chemical formula and connectivity but differ in the spatial arrangement of substituents around the double bond. While they often have very similar physical properties, they can be separated using high-resolution chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating and purifying these isomers on a larger scale. nih.gov The process involves using a high-efficiency column packed with a specific stationary phase (e.g., silica (B1680970) or a bonded-phase material) and a precisely controlled mobile phase. The slight differences in the polarity and shape of the E and Z isomers cause them to interact differently with the stationary phase, leading to different retention times and enabling their separation and collection as highly purified fractions.

Thermal Analysis Techniques for Stability Research

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide crucial information about its thermal stability, decomposition profile, and operational limits.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. A TGA thermogram for this ester would show a stable baseline at lower temperatures, followed by a sharp drop in mass at the onset of decomposition, indicating the temperature at which the compound begins to break down. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC scan can precisely determine thermal events such as melting point, boiling point, and glass transitions, providing a comprehensive thermal profile of the compound.

Interactive Table: Hypothetical Thermal Analysis Data This table summarizes the kind of data obtained from thermal analysis to assess stability.

Analysis TechniqueParameter MeasuredHypothetical ValueInterpretation
TGAOnset of Decomposition (Tonset)265 °CThe temperature at which significant mass loss begins.
TGATemperature of Max Decomposition Rate290 °CThe point of fastest thermal breakdown.
DSCBoiling Point (Tb)240.4 °CCorresponds to the literature value for the liquid-gas phase transition. vulcanchem.com
DSCHeat of Vaporization (ΔHvap)48.5 kJ/molEnergy required for vaporization at the boiling point.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a powerful thermoanalytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. neware.netxrfscientific.com For this compound, TGA is instrumental in determining its thermal stability and decomposition kinetics. netzsch.com

A typical TGA experiment involves heating a small amount of the sample in a controlled furnace at a constant rate. researchgate.net The resulting data is plotted as a thermogram, which shows the percentage of weight loss against temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, highlights the rate of mass loss and helps in identifying distinct decomposition stages. youtube.com

Detailed Research Findings:

In a hypothetical TGA analysis of this compound, the thermogram would likely exhibit a single-step or multi-step decomposition process. uomustansiriyah.edu.iq The initial temperature of weight loss would indicate the onset of decomposition, a key parameter for assessing its thermal stability. For high-boiling organic esters, this decomposition typically occurs at elevated temperatures. netzsch.comnetzsch.com

The analysis would be conducted under an inert atmosphere, such as nitrogen, to study the pyrolysis of the compound without oxidative effects. researchgate.net The resulting TGA curve would provide quantitative information on the amount of volatile products released at different temperatures. By analyzing the DTG peaks, one can determine the temperatures at which the rate of decomposition is maximum. youtube.com

While specific experimental data is not available, a hypothetical TGA data table for this compound could be structured as follows to represent potential findings:

ParameterExpected Value RangeDescription
Onset Decomposition Temperature (Tonset) 200 - 300 °CThe temperature at which significant thermal degradation begins.
Peak Decomposition Temperature (Tpeak) 250 - 350 °CThe temperature at which the maximum rate of weight loss occurs, as indicated by the DTG peak.
Residue at 600 °C < 5%The percentage of non-volatile material remaining at the end of the analysis under an inert atmosphere.

This data would be invaluable for understanding the thermal limits of this compound, which is crucial for its application in various industrial processes where it might be exposed to high temperatures.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity Research

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions, as well as to determine heat capacity. s4science.at

For this compound, a liquid at room temperature, DSC analysis can provide precise information about its phase behavior at sub-ambient and elevated temperatures, and its specific heat capacity. rsc.orgucr.edu

Detailed Research Findings:

A DSC analysis of this compound would involve cooling the sample to a low temperature and then heating it at a controlled rate. The resulting thermogram would plot heat flow against temperature.

Phase Transitions: As the sample is cooled, an exothermic peak would indicate its crystallization temperature. Upon heating, an endothermic peak would correspond to its melting point. linseis.com For amorphous materials, a step-like change in the baseline of the DSC curve would signify the glass transition temperature (Tg), representing the transition from a rigid glassy state to a more flexible rubbery state. nih.gov

Heat Capacity Research: DSC is also a primary method for determining the specific heat capacity (Cp) of materials. ucr.eduinfinitalab.com By comparing the heat flow to the sample with that of a known standard (like sapphire), the specific heat capacity of this compound can be measured as a function of temperature. dlr.demdpi.com This data is essential for engineering calculations involving heat transfer. nih.gov

Based on the principles of DSC, a hypothetical data table summarizing the expected thermal properties of this compound is presented below:

Thermal PropertyExpected Value RangeMethod of Determination
Glass Transition Temperature (Tg) -90 to -70 °CMidpoint of the step change in the DSC heating curve.
Crystallization Temperature (Tc) -60 to -40 °CPeak of the exothermic transition upon cooling.
Melting Temperature (Tm) -50 to -30 °CPeak of the endothermic transition upon heating.
Specific Heat Capacity (Cp) at 25 °C 1.8 - 2.2 J/g·KDetermined by the three-step method using a sapphire standard.

These findings from DSC analysis would provide a comprehensive thermal profile of this compound, crucial for its handling, storage, and application in various temperature-dependent processes.

Theoretical and Computational Chemistry Studies of 2,2,4 Trimethylpentenyl 2 Methylpropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a complex ester like 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409), these methods provide a detailed picture of its electronic makeup and potential for chemical transformation.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By applying DFT, the optimized molecular geometry of 2,2,4-trimethylpentenyl 2-methylpropanoate can be calculated, corresponding to the minimum energy conformation. This process involves iterative calculations that adjust the atomic coordinates to find the lowest energy arrangement.

The branching in the structure of this compound, with its multiple methyl groups, leads to a more compact molecular shape compared to its linear isomers. This compactness reduces the available surface area for intermolecular interactions. ck12.org DFT calculations can precisely quantify the bond lengths, bond angles, and dihedral angles of the most stable conformer. These geometric parameters are crucial for understanding the molecule's steric profile.

A key output from these calculations is the total electronic energy. By comparing the energies of different isomers or conformers, their relative stabilities can be predicted. For instance, DFT analysis reveals that branched alkanes, and by extension branched esters, possess a lower (more stable) total energy compared to their straight-chain counterparts due to a combination of electrostatic and correlation energy effects. nih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Optimized Structure of this compound

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.21 Å
C-O (ester) ~1.34 Å
O-C (alkenyl) ~1.45 Å
C=C ~1.33 Å
Bond Angle O=C-O ~124°
C-O-C ~117°
Dihedral Angle O=C-O-C ~180° (trans) or ~0° (cis)

Note: These are typical values for ester functionalities and are presented for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. For this compound, these methods can be used to model reactions such as hydrolysis or thermal decomposition.

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, reaction energetics can be determined. acs.orgnih.gov This allows for the prediction of activation energies, which are critical for understanding reaction rates. For example, the acid-catalyzed hydrolysis of esters has been a subject of both experimental and theoretical investigation, with computational methods helping to elucidate the multi-step mechanism involving tetrahedral intermediates. rsc.orgmasterorganicchemistry.com

High-level ab initio methods, such as G3MP2, have shown excellent agreement with experimental thermochemical data for esters. acs.orgnih.gov These calculations can provide accurate enthalpies of formation, which are essential for chemical process design and safety analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and interactions with the environment. mdpi.com

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. github.io For a molecule like this compound, a force field must accurately represent the interactions within a branched ester.

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and MM4 (Molecular Mechanics 4) have been specifically parameterized for esters and related compounds. acs.orgacs.org This parameterization process involves fitting the force field terms to high-level ab initio calculations and experimental data (e.g., densities, heats of vaporization) for a set of small model compounds. acs.orgacs.org The development of transferable force fields, such as the Anisotropic United Atom (AUA4) model, allows for the study of a wide range of esters, including those with branched structures. researchgate.net

MD simulations are particularly powerful for studying how molecules interact with each other and with a solvent. For this compound, simulations can model its behavior in the liquid phase or in solution.

The simulations can reveal the nature of intermolecular forces, which are primarily van der Waals interactions and dipole-dipole forces for esters. scienceready.com.au Although esters cannot form hydrogen bonds with themselves, they can act as hydrogen bond acceptors from donor molecules like water. scienceready.com.aulibretexts.org The extensive branching in this compound sterically hinders close packing of the molecules, which reduces the effectiveness of van der Waals forces. ck12.orgyoutube.com This leads to a lower boiling point compared to a linear ester of the same molecular weight. MD simulations can quantify this effect by calculating properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical models and interpretation of the experimental data. While specific experimental spectra for this compound are not widely available in public databases, theoretical predictions are a valuable tool. vulcanchem.com

DFT and other quantum chemical methods can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net For instance, the calculated IR spectrum would be expected to show a strong absorption band characteristic of the C=O stretch in the ester group. Similarly, ¹H and ¹³C NMR chemical shifts can be predicted and compared to expected values based on the molecule's structure. Discrepancies between calculated and experimental spectra can provide deeper insights into subtle structural and electronic effects.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy Type Feature Predicted Value
Infrared (IR) C=O Stretch ~1730-1750 cm⁻¹
C-O Stretch ~1150-1250 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O) ~170-180 ppm
Alkenyl Carbons (C=C) ~120-140 ppm
¹H NMR Protons near ester oxygen ~3.5-4.5 ppm

Note: These are characteristic chemical shift and frequency ranges for the functional groups present and are for illustrative purposes.

Reaction Pathway Modeling and Mechanism Prediction using Computational Methods

Computational chemistry provides essential tools for modeling reaction pathways and predicting the mechanisms of chemical reactions. For this compound, these methods can elucidate the energetic and structural changes that occur during transformations such as hydrolysis, oxidation, and thermal decomposition.

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, a reaction of significant industrial and environmental relevance. Computational models, particularly those based on Density Functional Theory (DFT), can be employed to map the potential energy surface of the hydrolysis reaction. This would involve modeling the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. Key aspects to be investigated would include:

Transition State Geometries: Identifying the high-energy transition state structures for both acid-catalyzed and base-catalyzed hydrolysis.

Activation Energies: Calculating the energy barriers for these reaction pathways, which provides insight into the reaction rates under different conditions.

Intermediates: Characterizing the structure and stability of any tetrahedral intermediates formed during the reaction.

A hypothetical reaction coordinate diagram for the hydrolysis of this compound could be constructed, illustrating the energy changes as the reactants are converted to products through various transition states and intermediates. For instance, in a base-catalyzed mechanism, the model would show the initial attack of a hydroxide (B78521) ion, formation of a tetrahedral intermediate, and subsequent departure of the 2,2,4-trimethylpenten-1-ol leaving group.

Oxidation: The presence of a carbon-carbon double bond in the pentenyl moiety makes the molecule susceptible to oxidation. Computational modeling can be used to explore various oxidation pathways, such as epoxidation or cleavage of the double bond. DFT calculations can help in:

Predicting the most likely sites of radical attack.

Modeling the reaction with common oxidizing agents like ozone or peroxy acids.

Determining the thermodynamic stability of potential oxidation products.

By comparing the activation energies of different pathways, researchers can predict the major products of oxidation under specific conditions.

Thermal Decomposition: At elevated temperatures, this compound may undergo decomposition. Computational methods can be used to model potential unimolecular decomposition pathways, such as ester pyrolysis via a cyclic transition state (Ester Pyrolysis). The modeling would focus on:

Calculating the bond dissociation energies to identify the weakest bonds in the molecule.

Simulating the concerted mechanism of pyrolysis to predict the formation of an alkene and a carboxylic acid.

Investigating competing radical chain mechanisms that might occur at very high temperatures.

The following table summarizes the potential applications of computational methods to model various reaction pathways for this compound.

Reaction TypeComputational MethodKey Information Gained
HydrolysisDensity Functional Theory (DFT)Transition state structures, activation energies, reaction intermediates.
OxidationDFT, Ab initio methodsSite of attack, reaction pathways with oxidants, product stability.
Thermal DecompositionDFT, Molecular DynamicsBond dissociation energies, pyrolysis mechanisms, competing pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net These models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov For this compound, QSPR can be a valuable tool for predicting a range of physicochemical attributes without the need for extensive experimental measurements.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of molecules with known experimental values for the property of interest is compiled. For predicting properties of this compound, this dataset would ideally include other esters and branched alkenes. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges).

Constitutional: Simple counts of atoms, bonds, and functional groups.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property. The model is then rigorously validated to ensure its predictive power.

For this compound, QSPR models could be developed to predict a variety of physicochemical properties. The table below provides examples of properties that can be modeled and the types of descriptors that are often found to be important.

Physicochemical PropertyRelevant Molecular Descriptors
Boiling PointMolecular weight, van der Waals volume, connectivity indices.
Vapor PressureBoiling point, molecular surface area, polarizability.
Refractive IndexMolar refractivity, electronic descriptors.
DensityMolecular volume, packing density.

For instance, a hypothetical QSPR model for the boiling point of esters might take the form of a multiple linear regression equation:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Wiener Index) + c₃(Polar Surface Area)*

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of esters. By calculating the molecular weight, Wiener index, and polar surface area for this compound, its boiling point could be estimated.

Advanced Applications in Material Science and Industrial Chemistry Research Non Biological, Non Safety Focused

Investigations into its Role as a Specialty Solvent

Solubility Parameter Studies in Polymer Solutions and Coatings

The solubility parameter is a critical measure for predicting the compatibility between a solvent and a polymer. There are currently no published studies or experimental data available that specifically determine the Hildebrand or Hansen solubility parameters for 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409). Such studies would be necessary to predict its effectiveness in dissolving or swelling specific polymers used in coatings and other polymer solutions.

Dissolution and Dispersion Properties in Industrial Formulations

Effective industrial formulations, such as paints, inks, and coatings, rely on solvents that can adequately dissolve binders and disperse pigments and other additives. While the structural analogue, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is widely used as a coalescing agent in latex paints, there is a lack of specific research documenting the dissolution and dispersion properties of 2,2,4-trimethylpentenyl 2-methylpropanoate in similar industrial applications. atamankimya.com

Research on its Application in Polymer Science

The molecular structure of an ester can lend itself to various roles in polymer science, including as a plasticizer to increase flexibility, or as a building block for new polymers.

Studies on its Function as a Plasticizer in Polymer Systems

Due to its high boiling point and expected compatibility with polyolefins, this compound has been noted for its potential as a plasticizer or stabilizer. vulcanchem.com A plasticizer's role is to be incorporated into a material to enhance its flexibility and workability. However, there is a lack of empirical studies that investigate its plasticizing efficiency, compatibility with various polymers like PVC, and its effect on the glass transition temperature of polymer systems.

Influence on Polymer Mechanical and Processing Characteristics

The addition of a substance like a plasticizer can significantly alter the mechanical properties of a polymer, such as its tensile strength, elongation at break, and hardness. It can also affect the processing characteristics, for example, by lowering the melt viscosity. Currently, there are no available research findings or data tables that quantify the influence of this compound on the mechanical and processing characteristics of any polymer systems. The impact of adding polymers to materials to improve properties like strength and durability is a general area of study, but specific data for this compound is absent. mdpi.com

Research on its Contribution to Lubricant and Additive Formulations

Synthetic esters are a significant class of Group V base oils, valued for their tunable properties that can be engineered for specific, demanding applications. machinerylubrication.comzslubes.com The unique structure of this compound, featuring both branching and unsaturation, suggests a complex performance profile as a lubricant base oil or additive.

Chemical Stability Under Extreme Operating Conditions

The chemical stability of a lubricant is paramount, particularly under extreme conditions of temperature and pressure, and in the presence of water. This stability is largely dictated by its resistance to thermo-oxidative degradation and hydrolysis. machinerylubrication.comzslubes.com

Thermo-Oxidative Stability: The presence of a double bond in the pentenyl moiety of this compound is a critical factor for its thermo-oxidative stability. Unsaturated esters, while often exhibiting good lubricity and low-temperature behavior, are generally more susceptible to oxidation at elevated temperatures compared to their saturated counterparts. machinerylubrication.comemeryoleo.com The oxidation process can lead to the formation of sludge and varnish, compromising lubricant performance. zslubes.com However, the high degree of branching in both the alcohol and acid components of the molecule can enhance thermal stability by sterically hindering oxidation at susceptible sites. machinerylubrication.com Shorter branched fatty acids are particularly noted for conferring exceptional thermal stability. machinerylubrication.com For comparison, the saturated analog, 2,2,4-trimethylpentyl 2-methylpropanoate, would be expected to exhibit reduced reactivity in oxidation reactions. vulcanchem.com

Hydrolytic Stability: Hydrolysis is the reverse reaction of esterification, where water breaks the ester bond to form the constituent alcohol and carboxylic acid. machinerylubrication.com This process can be catalyzed by acids or bases and is a key consideration for lubricant longevity. youtube.com The rate of hydrolysis is significantly influenced by the steric hindrance around the ester group. The branched structure of the isobutyrate (2-methylpropanoate) group in this compound is expected to provide substantial steric hindrance, thereby improving its hydrolytic stability. zslubes.com Esters derived from branched carboxylic acids can be extremely stable in water, with degradation rates that can be hundreds of years, behaving similarly to mineral oils in hydrolysis tests. zslubes.com

General Stability Characteristics of Structurally Similar Esters

Property Influence of Molecular Structure Expected Impact on this compound
Thermo-Oxidative Stability Unsaturation generally decreases stability, while branching can increase it. machinerylubrication.comtaylorfrancis.com The double bond is a potential weak point, but the extensive branching may offer some protection.
Hydrolytic Stability Steric hindrance from branching around the ester linkage significantly improves stability. zslubes.com The branched isobutyrate structure is expected to confer good hydrolytic stability.

| Volatility | Generally lower for esters compared to mineral oils of similar viscosity, leading to higher flash points. machinerylubrication.com | A relatively high boiling point of 240.4°C suggests low volatility. vulcanchem.com |

Interactions with Base Oils and Other Chemical Additives

The performance of a lubricant is not solely dependent on the base oil but also on its interaction with a complex package of chemical additives. The polarity and solvency of esters play a crucial role in these interactions.

Interaction with Additives: Lubricant formulations contain a variety of additives, including anti-wear agents, antioxidants, and detergents. The polar nature of esters facilitates the dissolution of these additives, ensuring their effective distribution throughout the lubricant. This is particularly beneficial for additives that have limited solubility in non-polar base oils like PAOs. The synergistic effects between esters and other additives can lead to improved lubricant performance. lube-media.com

Research into its Use as a Chemical Intermediate for Complex Molecule Synthesis

The presence of a reactive double bond and an ester functional group makes this compound a potentially valuable building block for the synthesis of more complex molecules in various industrial applications. vulcanchem.com

Precursor in the Synthesis of Agrochemicals

While direct evidence of this compound's use in agrochemical synthesis is not prominent, the chemistry of related terpene and unsaturated ester derivatives provides a basis for its potential application. Terpenes and their derivatives are known to exhibit a range of biological activities and are investigated as sustainable sources for agrochemicals. google.comnih.gov The terpene-like structure of the trimethylpentenyl group could be a starting point for the synthesis of novel pesticides or plant growth regulators. For instance, terpene-containing vegetable oil compositions have been developed for pesticide formulations. google.com The ester group can also be a handle for further chemical modification to introduce desired functionalities.

Building Block for Advanced Materials

The unsaturated nature of this compound makes it a candidate monomer for polymerization reactions, leading to the creation of advanced materials with tailored properties.

Polymer Synthesis: Vinyl esters, a class of compounds to which this compound belongs, are used in the synthesis of a wide variety of polymers. mdpi.com They can undergo free-radical polymerization to form polymers with a range of applications, from adhesives to coatings. polymerinnovationblog.com The highly branched and hydrophobic nature of the monomer would be expected to impart specific properties to the resulting polymer, such as increased water and alkali resistance. pcimag.com The ester group itself can be a site for post-polymerization modification, allowing for the introduction of various functional groups. researchgate.net

Potential Polymerization Pathways and Resulting Polymer Properties

Polymerization Method Potential Role of this compound Expected Polymer Characteristics
Free Radical Polymerization Monomer or co-monomer with other vinyl or acrylic monomers. polymerinnovationblog.compcimag.com Hydrophobic, chemically resistant, good balance of hardness and flexibility.

| RAFT Polymerization | Can be used to create polymers with controlled architecture and specific functionalities. mdpi.com | Precision polymers with tailored solubility and other properties. |

The synthesis of functional polymers from ester-containing monomers is a well-established field. For example, polymers with active ester groups are used as scaffolds for the attachment of a wide variety of molecules, including those with biological activity. researchgate.net This suggests that polymers derived from this compound could be functionalized for applications in areas such as drug delivery or specialized coatings.

Environmental Fate and Degradation Studies of 2,2,4 Trimethylpentenyl 2 Methylpropanoate Excluding Ecotoxicity

Atmospheric Chemistry Research

Once volatilized into the atmosphere, 2,2,4-Trimethylpentenyl 2-methylpropanoate (B1197409) is subject to chemical reactions and transport processes that determine its fate.

The primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere is reaction with photochemically generated hydroxyl (•OH) radicals. researchgate.netmdpi.com For 2,2,4-Trimethylpentenyl 2-methylpropanoate, this reaction leads to its ultimate degradation in the air. oecd.org An estimated atmospheric residence time for the compound is approximately 403 hours (16.8 days). oecd.org

This compound is also known to be a precursor to the formation of urban ozone. chemicalbook.com Its potential contribution is quantified by its Maximum Incremental Reactivity (MIR) value, which measures the amount of ozone formed per unit weight of the compound reacted. chemicalbook.com

Atmospheric Chemistry Parameters
ParameterValue
Estimated Atmospheric Residence Time~403 hours
Maximum Incremental Reactivity (MIR)0.88 - 0.89 g O3/g compound

The movement of this compound from surfaces into the atmosphere is governed by its volatility. researchgate.net Due to its relatively high boiling point and low vapor pressure, it is often classified as a semi-volatile organic compound (SVOC). chemicalbook.com Its emission from sources like latex paint can be a slow and prolonged process, with studies observing emissions for as long as 15 months, although the majority is released more rapidly. researchgate.net

The potential for atmospheric transport is modeled using key physicochemical properties. Its low water solubility and a Henry's Law Constant of 0.01 mol/(m³·Pa) suggest its tendency to partition from water to air. rempec.orgtexas.gov The octanol-water partition coefficient (Log K_ow) of 3.47 indicates a moderate potential to bioaccumulate and partition into organic phases rather than remaining in water. chemicalbook.comnih.govrempec.org These properties are critical for predicting how the compound will be distributed among air, water, soil, and biota in the environment.

Physicochemical Properties for Transport Modeling
PropertyValueUnit
Vapor Pressure (at 20°C)1.3Pa
Henry's Law Constant0.01mol/(m³·Pa)
Water SolubilityLow-
Log Kow (Octanol-Water Partition Coefficient)3.47-
Log Koc (Soil Organic Carbon-Water Partition Coefficient)1.47-

Despite extensive research, there is a significant lack of publicly available scientific literature focusing specifically on the environmental fate, degradation, and advanced analytical methods for the monitoring of this compound. Studies detailing its behavior and trace analysis in complex environmental matrices such as water, soil, and air could not be located.

Therefore, it is not possible to provide a detailed and scientifically accurate article with the specific data and research findings requested in the outline for "" and its subsection "7.3. Advanced Analytical Methods for Environmental Monitoring of the Compound," including "7.3.1. Trace Analysis in Complex Environmental Matrices (e.g., Water, Soil, Air)."

General methodologies for the analysis of volatile organic compounds (VOCs) and esters in environmental samples exist; however, the strict adherence to the specified compound as per the instructions prevents the inclusion of such generalized information. Without specific research on this compound, the generation of the requested thorough and informative content, including data tables and detailed research findings, cannot be fulfilled.

Future Directions and Emerging Research Avenues for 2,2,4 Trimethylpentenyl 2 Methylpropanoate

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

AI platforms can analyze vast databases of chemical reactions to propose synthetic routes that optimize for factors like cost, yield, and sustainability. These tools can navigate complex reaction spaces to uncover non-intuitive pathways that a human chemist might overlook. For instance, an AI might suggest a convergent synthesis that minimizes steps and maximizes atom economy. Furthermore, machine learning models can predict reaction conditions, helping to reduce the experimental effort required to optimize a given synthesis. The integration of AI could thus accelerate the development of scalable and cost-effective manufacturing processes for 2,2,4-trimethylpentenyl 2-methylpropanoate (B1197409).

Table 1: Hypothetical Comparison of Synthetic Routes for 2,2,4-Trimethylpentenyl 2-methylpropanoate

ParameterTraditional Acid-Catalyzed EsterificationPotential AI-Proposed Route
Number of Steps1-2Potentially 1 (e.g., via a novel catalytic system)
Typical Yield~85%>95% (predicted and optimized)
ByproductsWater, potential for side reactions like olefin isomerizationMinimal to none, highly selective catalysts proposed
CatalystStrong mineral acids (e.g., H₂SO₄)Novel organometallic or biocatalyst
Reaction ConditionsHigh temperature, requires water removalMilder conditions (lower temperature and pressure)

Development of Advanced Materials Incorporating the Ester Moiety

The unique molecular architecture of this compound, characterized by its branched ester moiety, suggests its potential as a building block for advanced materials. While direct applications are not widely documented, its structural analogs are known to be used as polymer additives, such as plasticizers or stabilizers. vulcanchem.com The specific branching of this compound could be leveraged to impart desirable properties to polymers.

For instance, incorporating this ester into a polymer backbone could enhance flexibility and impact resistance due to the bulky side chains disrupting polymer chain packing. Its high boiling point and moderate lipophilicity also suggest potential utility in creating materials with improved thermal stability and compatibility with non-polar matrices. vulcanchem.com Future research could focus on the synthesis of novel co-polymers containing the this compound moiety to develop materials for specialized applications, such as high-performance coatings, adhesives, or specialty plastics. The ester's structure could be systematically modified to fine-tune the resulting material's properties, opening up a new class of functional polymers. srce.hracs.org

Table 2: Potential Properties of Polymers Incorporating this compound Moiety

PropertyPotential Influence of the Ester MoietyPotential Application
Glass Transition Temperature (Tg)Lowered due to increased free volume from branched chainsFlexible coatings, elastomers
Thermal StabilityPotentially increased due to high boiling point of the esterHigh-temperature adhesives, engineering plastics
SolubilityEnhanced solubility in non-polar organic solventsSolvent-based polymer processing, specialty inks
BiodegradabilityThe ester linkage could provide a site for enzymatic degradationBiodegradable plastics, environmentally friendly materials

Exploration of Novel Sustainable Synthesis and Processing Technologies

The principles of green chemistry offer a roadmap for developing more environmentally benign chemical processes. For this compound, this could involve moving away from traditional synthetic methods that rely on harsh conditions and non-renewable resources.

One promising avenue is the use of biocatalysis. nih.gov Enzymes, such as lipases, can catalyze esterification reactions under mild conditions (room temperature and neutral pH) with high selectivity, reducing energy consumption and the formation of unwanted byproducts. vulcanchem.comgoogle.com The enzymatic synthesis of esters from sterically hindered alcohols has been demonstrated, suggesting feasibility for this compound. google.com Another approach is the adoption of continuous flow chemistry. riken.jpmdpi.comresearchgate.net Flow reactors offer superior heat and mass transfer, allowing for safer and more efficient reactions. A continuous process for ester synthesis could lead to higher yields, reduced reaction times, and easier scalability compared to batch processing. nih.gov Combining these technologies, for example, by using immobilized enzymes in a continuous flow reactor, could represent a highly sustainable and efficient manufacturing process for this ester.

Table 3: Comparison of Synthesis Methodologies for this compound

ParameterTraditional Acid CatalysisBiocatalysis (e.g., Lipase)Continuous Flow Synthesis
Energy InputHigh (elevated temperatures)Low (often room temperature)Moderate, but highly efficient
Solvent UseOften requires organic solvents for water removalCan be performed in solvent-free systems or green solventsReduced solvent volumes
CatalystCorrosive mineral acidsBiodegradable enzymesOften heterogeneous catalysts that are easily recycled
Waste GenerationAcidic waste streams requiring neutralizationMinimal, biodegradable wasteMinimized due to high conversion rates

Cross-Disciplinary Research with Other Fields of Chemical Science

The unique structural features of this compound make it an interesting candidate for fundamental research in other areas of chemistry. Its highly branched nature can be used to probe steric effects in chemical reactions and molecular interactions.

In the field of physical organic chemistry , this ester could serve as a model substrate for studying the kinetics of reactions like hydrolysis, where the steric hindrance around the ester group would significantly influence reaction rates. vulcanchem.comrsc.org This can provide valuable data for validating theoretical models of chemical reactivity. nih.gov In computational chemistry , the molecule presents an interesting case for modeling conformational preferences and the energetic barriers to bond rotation. nih.gov Such studies could help in the rational design of molecules with specific shapes and properties. Furthermore, its potential role as a fragrance component, as suggested by its structural similarity to other branched esters, could be explored in collaboration with flavor and fragrance chemists . vulcanchem.com This would involve sensory analysis and studies into structure-odor relationships.

Table 4: Potential Cross-Disciplinary Research Avenues

Field of ChemistryPotential Research FocusObjective
Physical Organic ChemistryStudying the kinetics of ester hydrolysisTo quantify the impact of steric hindrance on reaction rates and mechanisms. rsc.org
Computational ChemistryModeling molecular conformations and steric effectsTo develop and validate computational models for predicting the properties of complex molecules. mdpi.com
Flavor and Fragrance ChemistryEvaluation of olfactory propertiesTo determine its potential as a novel fragrance ingredient and study structure-odor relationships.
CatalysisSelective hydrogenation of the pentenyl double bondTo develop catalysts that can selectively modify one functional group in a multifunctional molecule. vulcanchem.com

Q & A

Q. What are the established synthetic routes for 2,2,4-trimethylpentenyl 2-methylpropanoate, and how can reaction conditions be optimized for academic-scale production?

The compound is synthesized via esterification of 2-methylpropanoic acid (isobutyric acid) with 2,2,4-trimethyl-1,3-pentanediol under acidic catalysis (e.g., sulfuric acid). Key steps include:

  • Reflux conditions to drive esterification to completion, with temperature control critical to avoid side reactions (e.g., dehydration of the diol) .
  • Purification via fractional distillation or column chromatography, guided by GC analysis (≥98% purity threshold) .
  • Scale-up considerations : Automated systems for precise control of stoichiometry and temperature improve reproducibility in academic labs .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using characteristic signals (e.g., methyl groups at δ 1.1–1.3 ppm, ester carbonyl at ~170 ppm) .
    • FT-IR : Confirm ester C=O stretch (~1740 cm<sup>-1</sup>) and hydroxyl absence (if fully esterified) .
  • Chromatography : GC-MS or HPLC to verify purity and rule out residual reactants/byproducts .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Boiling point : 244°C (critical for distillation protocols) .
  • Viscosity : 16 mPa·s at 20°C, influencing its use as a coalescent in formulations .
  • Hydrophobicity : LogP ~3.5 (estimated), impacting solubility in organic vs. aqueous systems .

Advanced Research Questions

Q. How does this compound behave under high-temperature or oxidative conditions, and what decomposition products form?

  • Thermal stability : Stable up to 244°C, but prolonged heating above 200°C may yield:
    • Isobutyric acid (via ester hydrolysis) .
    • 2,2,4-Trimethylpentenyl derivatives (via dehydration) .
  • Oxidative pathways : Radical-mediated degradation under UV/O2 produces peroxides; monitor via iodometric titration .

Q. What role does this compound play in intumescent fireproofing formulations, and how can its performance be experimentally validated?

  • Function : Acts as a low-VOC coalescent (boiling point ≥180°C) in water-based coatings, enhancing polymer film formation without releasing volatile organics .
  • Validation methods :
    • Fire resistance testing : ASTM E84 for flame spread index.
    • VOC emission analysis : Headspace GC-MS to confirm compliance with EPA guidelines .
  • Synergy with additives : Clay (e.g., montmorillonite) improves thermal stability; quantify via TGA/DSC .

Q. Are there contradictions in reported data on the compound’s reactivity or applications, and how can these be resolved?

  • Contradiction : Some sources emphasize its use in material science (e.g., fireproofing ), while others focus on organic synthesis .
  • Resolution : Context-dependent reactivity—ester groups participate in transesterification under basic conditions, but remain inert in acidic fireproofing matrices. Design experiments with controlled pH and temperature to isolate specific behaviors .

Q. What advanced analytical techniques are recommended for studying its interactions in multi-component systems?

  • Surface characterization : AFM or SEM to assess film morphology in fireproofing coatings .
  • Kinetic studies : Use <sup>13</sup>C-labeled ester groups in NMR to track hydrolysis rates in aqueous/organic biphasic systems .
  • Computational modeling : DFT calculations to predict reactivity with common nucleophiles (e.g., amines, hydroxyls) .

Methodological Considerations Table

ParameterTechnique/ApproachKey Reference
Purity AnalysisGC with FID detection
Structural Confirmation<sup>1</sup>H NMR (400 MHz, CDCl3)
Thermal StabilityTGA (10°C/min under N2)
Hydrolysis KineticspH-stat titration
Formulation PerformanceASTM E84 flame spread test

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.